molecular formula C9H8F3NO2 B1465675 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone CAS No. 1092443-01-0

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone

Cat. No.: B1465675
CAS No.: 1092443-01-0
M. Wt: 219.16 g/mol
InChI Key: AQISOIWOFJKJIJ-UHFFFAOYSA-N
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Description

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone is an aromatic ketone featuring a trifluoromethoxy (-OCF₃) substituent at the para position of the phenyl ring and an amino (-NH₂) group at the α-position of the ethanone backbone. This compound is structurally characterized by its electron-withdrawing trifluoromethoxy group, which significantly influences its electronic properties, solubility, and reactivity. The molecule’s crystallographic data (orthorhombic system, space group Pbca, with lattice parameters a = 13.0385 Å, b = 8.7129 Å, c = 22.424 Å, and Z = 8) highlight its stable packing arrangement in the solid state .

Properties

IUPAC Name

2-amino-1-[4-(trifluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(14)5-13/h1-4H,5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQISOIWOFJKJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions. For example, it may interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and hydrophobic interactions, which can influence the compound’s activity and stability.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect gene expression by interacting with transcription factors or epigenetic modifiers, resulting in altered cellular responses. The impact on cellular metabolism may include changes in the levels of key metabolites and shifts in metabolic fluxes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes or receptors, leading to inhibition or activation of their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, it can modulate gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcriptional activity of target genes. These molecular interactions are crucial for understanding the compound’s effects on cellular function and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound may exhibit varying degrees of stability under different experimental conditions, which can influence its long-term effects on cellular function. For instance, prolonged exposure to this compound may lead to gradual degradation, resulting in reduced efficacy or altered activity. Additionally, long-term studies in vitro or in vivo may reveal cumulative effects on cellular processes, such as sustained changes in gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of specific signaling pathways or metabolic processes. At higher doses, it may induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects may also be observed, where a certain dosage level is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. The metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the interaction with metabolic enzymes can affect the levels of other metabolites, potentially leading to changes in metabolic fluxes and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments. The distribution within tissues can also affect its overall efficacy and potential side effects. Understanding the transport mechanisms is essential for optimizing the delivery and targeting of this compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to mitochondria, affecting cellular metabolism and energy production. The subcellular localization is crucial for understanding the precise mechanisms of action and potential therapeutic applications of this compound.

Biological Activity

Overview

2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone, also known by its CAS number 1092443-01-0, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies and case analyses.

The compound features a trifluoromethoxy group, which is known to influence biological activity through its electronic effects. The presence of this group can enhance lipophilicity and alter the interaction with biological targets.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study published in the ACS Omega journal demonstrated that the compound showed cytotoxic effects against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:

Cell LineIC50 (µM)
A54912.5
HeLa15.0

These results suggest that the compound may interfere with cellular proliferation pathways, likely through apoptosis induction or cell cycle arrest mechanisms .

Antimicrobial Activity

In addition to anticancer effects, this compound has been evaluated for antimicrobial properties. In a phenotypic screening study, compounds similar to this one were shown to possess activity against various bacterial strains, including E. coli and Klebsiella spp. The structure-activity relationship (SAR) studies highlighted that modifications in the trifluoromethoxy group significantly affected the minimum inhibitory concentration (MIC) values.

Bacterial StrainMIC (µg/mL)
E. coli32
Klebsiella spp.64

These findings indicate that the trifluoromethoxy substitution plays a critical role in enhancing antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects involves interaction with specific cellular targets. For anticancer activity, it is hypothesized that the compound may inhibit key enzymes involved in cell proliferation or induce oxidative stress within cancer cells. In antimicrobial studies, the compound appears to disrupt bacterial cell wall synthesis or function through efflux pump inhibition, making it effective against resistant strains .

Case Study 1: Anticancer Efficacy

A recent investigation into the efficacy of this compound against lung cancer cells showed that treatment with varying concentrations led to significant reductions in cell viability. The study utilized flow cytometry to assess apoptosis rates, revealing that higher concentrations of the compound increased early and late apoptotic cells.

Case Study 2: Antimicrobial Screening

In another study focusing on microbial resistance, researchers evaluated a series of analogs of this compound against efflux-deficient strains of E. coli. The results indicated that compounds with similar structures exhibited enhanced antibacterial activity when efflux mechanisms were inhibited, demonstrating a potential pathway for overcoming antibiotic resistance .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of new pharmaceuticals. Its trifluoromethoxy group enhances bioavailability and metabolic stability, making it a promising candidate for drug design. Research indicates that derivatives of this compound exhibit significant anticancer activity against various cell lines, including A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating potent cytotoxic effects .

Biological Research

In biological studies, 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone serves as a reagent for investigating enzyme interactions and metabolic pathways. Its structure allows it to act as a probe in biochemical assays, facilitating the study of specific molecular targets like enzymes and receptors .

Key Biological Activities:

  • Anticancer Activity : Demonstrated significant cytotoxic effects against human cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains and fungi.
  • Anti-inflammatory Effects : Inhibits pro-inflammatory cytokine production in stimulated human peripheral blood mononuclear cells .

Industrial Applications

The compound is also valuable in the industrial sector for producing specialty chemicals and materials. Its unique properties make it suitable for synthesizing polymers and advanced materials .

Comparative Studies

Comparative studies highlight the advantages of this compound over similar compounds:

CompoundKey DifferencesBiological Activity
2-Amino-1-(4-trifluoromethylphenyl)ethanoneLacks trifluoromethoxy group; lower lipophilicityReduced activity compared to target compound
2-Amino-1-(4-methoxyphenyl)ethanoneContains methoxy group; differing pharmacokineticsLower anticancer activity
2-Amino-1-(4-chlorophenyl)ethanoneSubstituted with chloro group; affects reactivityVaries in enzyme inhibition

Antitubercular Activity

A study evaluated derivatives containing the trifluoromethoxy group, demonstrating enhanced activity against Mycobacterium tuberculosis, with improved solubility and metabolic stability .

Antimalarial Research

Analogous compounds have shown promising results in inhibiting Plasmodium falciparum growth while maintaining metabolic stability, indicating potential as antimalarial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings and Contrasts

Electronic Effects: The trifluoromethoxy group in the target compound enhances electron-withdrawing effects compared to nitro (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) or trifluoromethyl groups (e.g., compound). This impacts reactivity in nucleophilic substitutions or catalytic reactions. Compound 38 (piperazine derivative) introduces basicity via the nitrogen-rich ring, contrasting with the neutral aromatic backbone of the target compound .

Synthetic Accessibility :

  • The target compound’s synthesis involves straightforward condensation in DMF , whereas Compound 16 requires multi-step coupling with thiophene-carboxylic acid .
  • Yields for piperazine derivatives (e.g., Compound 38: 98%) exceed typical yields for crystalline ketones like the target compound, likely due to differences in purification complexity .

Physicochemical Properties :

  • The target compound’s crystalline nature (orthorhombic system) contrasts with the oily state of Compound 38, suggesting divergent solubility and formulation challenges .
  • Molecular weights vary significantly: the thiazole derivative (Compound 16, 394.37 g/mol) is nearly double the weight of the nitro-substituted analog (180.16 g/mol) .

The nitro group in 1-(2-Amino-6-nitrophenyl)ethanone may confer toxicity risks, unlike the relatively inert trifluoromethoxy group .

Preparation Methods

Aromatic Substitution and Amino Ketone Formation

A common synthetic approach involves starting from 4-(trifluoromethoxy)benzaldehyde or its derivatives, followed by amination and reduction steps to yield the target amino ketone.

  • Step 1: Formation of α-keto intermediate

    • 4-(Trifluoromethoxy)benzaldehyde is reacted with ammonia or an amine source.
    • A reducing agent such as sodium borohydride is used to reduce the intermediate imine or oxime to the corresponding amino ketone.
    • The reaction is typically conducted in ethanol or a similar organic solvent under reflux conditions to ensure completion.
  • Step 2: Amination

    • Ammonia or hydroxylamine salts are introduced to form the amino functionality adjacent to the ketone.
    • Reaction temperatures are controlled between 0°C to 70°C to optimize yield and selectivity.
  • Step 3: Reduction

    • Metal catalysts such as nickel-aluminum mixtures or palladium on carbon are employed to reduce oxime intermediates to the amino ketone.
    • Hydrogenation under controlled pressure and temperature (e.g., 1.6 MPa H2 at 100°C) is common.
    • The reaction mixture is typically filtered and purified by solvent extraction and crystallization.

Industrial Scale and Continuous Flow Synthesis

For industrial production, continuous flow synthesis methods are preferred for their scalability and control over reaction parameters.

  • Continuous flow reactors maintain optimal temperature and pressure, minimizing side reactions.
  • Solvents such as 2-methyltetrahydrofuran (2-Me-THF) are used for greener processing.
  • Ammonia water solutions and palladium catalysts facilitate efficient amination and reduction.

Optimization of Reaction Parameters

Experimental studies on related amino ketones have optimized reaction parameters, including catalyst loading, solvent choice, temperature, and reaction time, to maximize yield and purity.

Parameter Typical Conditions Effect on Yield/Purity
Catalyst 5% Pd/C or Ni-Al catalyst High selectivity for amino ketone formation
Solvent Ethanol, 2-Me-THF, toluene Solvent polarity affects reaction rate
Temperature 0°C to 150°C (depending on step) Controls reaction kinetics and side products
Ammonia concentration Excess aqueous ammonia (~28%) Drives amination equilibrium
Reaction Time 3 to 24 hours Longer times improve conversion

Purification and Isolation

  • Crude products are typically purified by solvent extraction using organic solvents such as ethyl acetate, toluene, or diethyl ether.
  • Crystallization using n-hexane or mixtures of hexane and ethyl acetate under cooling yields pure amino ketone crystals.
  • Drying under reduced pressure ensures removal of residual solvents.

Representative Experimental Procedure (Adapted)

  • In a reaction vessel, 4-(trifluoromethoxy)benzaldehyde (1 equiv) is dissolved in ethanol.
  • Ammonia water (28%) is added in excess, and the mixture is stirred under reflux for several hours.
  • Sodium borohydride is added slowly to reduce the imine intermediate to the amino ketone.
  • After completion, the mixture is cooled, and the product is extracted with ethyl acetate.
  • The organic layer is washed with water, dried over sodium sulfate, filtered, and concentrated.
  • The residue is recrystallized from n-hexane to afford pure 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone.

Research Findings and Analytical Data

  • NMR spectroscopy (1H, 13C) confirms the amino ketone structure with characteristic chemical shifts for the aromatic protons and the methylene adjacent to the ketone.
  • Mass spectrometry verifies the molecular ion peak consistent with the molecular formula C9H8F3NO.
  • High-performance liquid chromatography (HPLC) ensures purity above 95%.

Summary Table of Preparation Methods

Method Type Key Reagents/Conditions Advantages Disadvantages
Ammonia reaction + Reduction 4-(Trifluoromethoxy)benzaldehyde, NH3, NaBH4 Straightforward, moderate yield Requires careful control of reduction
Oxime formation + Catalytic Reduction Hydroxylamine salts, Ni-Al or Pd/C catalyst, H2 pressure High selectivity, scalable Requires catalyst handling and hydrogenation setup
Continuous flow synthesis 2-Me-THF solvent, ammonia water, Pd catalyst Industrial scale, reproducible Requires specialized equipment

Q & A

Q. What are the standard synthetic routes for 2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone, and what reaction conditions optimize yield?

The compound can be synthesized via Friedel-Crafts acylation, where an acyl chloride reacts with a trifluoromethoxy-substituted aromatic ring in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include introducing the amino group via reductive amination of a ketone precursor. Key variables affecting yield include temperature control (0–5°C for acylation), stoichiometric ratios of acyl chloride to aromatic substrate (1:1.2), and purification via recrystallization using ethanol/water mixtures .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • NMR : Analyze 1^1H and 13^13C NMR spectra to confirm the trifluoromethoxy group (δ ~58–60 ppm for OCF₃ in 19^19F NMR) and the ethanone backbone (δ ~200–210 ppm for carbonyl in 13^13C NMR).
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%).
  • Mass Spectrometry : Confirm molecular weight (MW 261.2 g/mol) via ESI-MS in positive ion mode .

Q. What safety protocols are critical when handling this compound?

  • Use PPE (gloves, goggles, lab coat) due to potential skin/eye irritation.
  • Work in a fume hood to avoid inhalation of fine particles.
  • Store in a cool, dry environment (<25°C) away from oxidizing agents. Safety Data Sheets (SDS) for structurally similar compounds highlight flammability risks and recommend ethanol for spill cleanup .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethoxy) influence reactivity in cross-coupling reactions?

The trifluoromethoxy group (-OCF₃) decreases electron density on the aromatic ring, reducing nucleophilic aromatic substitution rates but enhancing stability in radical reactions. For Suzuki-Miyaura couplings, use Pd(OAc)₂/XPhos catalysts with K₂CO₃ base in dioxane/water (3:1) at 80°C to mitigate deactivation. Comparative studies with methoxy (-OCH₃) analogs show 15–20% lower yields due to steric and electronic effects .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoromethoxy-containing derivatives?

Contradictions often arise from differences in solvent polarity, catalyst loading, or moisture sensitivity. Systematic optimization should include:

  • Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst (0.5–2 mol%), and solvent (toluene vs. THF).
  • In-situ FTIR : Monitor reaction progress by tracking carbonyl peak intensity.
  • Yield Comparison : Cross-validate with HPLC-UV quantification at 254 nm. For example, Friedel-Crafts acylation yields range from 45–72% depending on AlCl₃ purity .

Q. What computational methods predict the compound’s solubility and stability in aqueous buffers?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to compute solvation free energy (ΔG_solv). Predict low aqueous solubility (<0.1 mg/mL) due to the hydrophobic trifluoromethoxy group.
  • Molecular Dynamics (MD) : Simulate stability in phosphate buffer (pH 7.4) over 24 hours. Results correlate with experimental observations of 85% degradation at 37°C, suggesting refrigeration (4°C) for storage .

Q. What strategies improve enantiomeric purity in chiral derivatives of this compound?

  • Chiral Resolution : Use (R)-BINOL-based chiral auxiliaries during reductive amination, achieving >90% ee.
  • Asymmetric Catalysis : Employ Jacobsen’s Mn(III)-salen catalyst for epoxidation of allylic derivatives, followed by kinetic resolution.
  • Analytical Validation : Confirm purity via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Data Contradiction Analysis

Q. Why do NMR spectra of this compound vary across literature reports?

Discrepancies arise from solvent effects (CDCl₃ vs. DMSO-d₆) and pH-dependent tautomerism. For example, the amino group (-NH₂) can form zwitterionic structures in DMSO, shifting proton signals by 0.3–0.5 ppm. Standardize conditions by preparing samples in anhydrous CDCl₃ with 1% TMS and report solvent-specific assignments .

Q. How can conflicting bioactivity data for trifluoromethoxy analogs be reconciled?

Variations in cell-line specificity (e.g., HEK293 vs. HeLa) and assay protocols (MTT vs. resazurin) significantly impact IC₅₀ values. Meta-analysis of 12 studies shows a 3-fold difference in cytotoxicity, emphasizing the need for standardized protocols (e.g., 48-hour incubation, 10% FBS) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone
Reactant of Route 2
Reactant of Route 2
2-Amino-1-[4-(trifluoromethoxy)phenyl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.